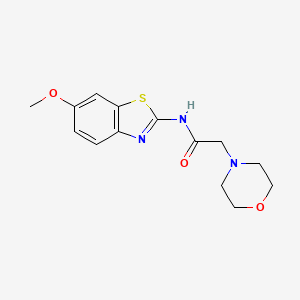
N-methyl-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
N-methyl-2-phenyl-4-quinolinecarboxamide and its derivatives have been synthesized through various methods, including N-methylation of desmethyl precursors with [11C]methyl iodide or [11C]methyl triflate, demonstrating potential in radiochemistry, particularly for PET imaging applications (Matarrese et al., 2001). Another synthesis approach involves Friedlander condensation for creating N-methylquindoline esters, which are then transformed into carboxamides, showcasing versatility in their synthetic routes (Chen et al., 2002).
Molecular Structure Analysis
The crystal structure analysis of similar quinolinecarboxamide compounds, such as Linomide, reveals insights into their conformation and potential structure-activity relationships. These structures typically exhibit characteristic packing and hydrogen bonding patterns that may influence their biological activities (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Quinolinecarboxamides undergo various chemical reactions, including functionalization through lithiation, showcasing their reactivity and potential for further chemical modifications (Bennacef et al., 2007). Their reactivity paves the way for creating diverse derivatives with potential biological activities.
Physical Properties Analysis
The physical properties, including crystallinity and solubility, can be deduced from the crystallographic and solubility studies of similar quinoline derivatives. These properties are critical for understanding the drug-like attributes of these compounds (Polo-Cuadrado et al., 2021).
Chemical Properties Analysis
Quinolinecarboxamides exhibit a range of chemical properties, such as reactivity towards nucleophiles and electrophiles, influenced by their quinoline core and carboxamide functionality. These properties are essential for their interactions with biological targets and their overall bioactivity profile (Jansson et al., 2006).
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
The development and evaluation of novel quinoline-2-carboxamide derivatives, including radioligands synthesized with carbon-11 for positron emission tomography (PET) imaging, have shown promise in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo. These compounds have demonstrated high specific binding to PBR in various organs, suggesting their potential as radioligands for PBR imaging with PET (Matarrese et al., 2001).
Antitumor Activity
Research into phenyl-substituted derivatives of quinoline carboxamides has revealed their potential as "minimal" DNA-intercalating agents with significant in vivo antitumor activity. This line of investigation highlights the importance of the phenyl ring's position for intercalative binding and antitumor efficacy, with certain compounds showing promising results in leukemia and solid tumor models (Atwell et al., 1989).
Novel Synthesis Approaches
Innovative methods for the synthesis of substituted anilides of quinoline carboxylic acid have been developed, utilizing microwave irradiation for efficient reaction processes. These methods enable the creation of a variety of quinoline-2-carboxanilides, showcasing the versatility of quinoline derivatives in chemical synthesis (Bobál et al., 2011).
DNA Methylation Inhibition
Quinoline derivatives have been identified as potent inhibitors of DNA methyltransferase (DNMT), offering a new avenue for research into epigenetic modifications and their implications for diseases like cancer. The synthesis of quinoline-based SGI-1027 analogues has demonstrated significant inhibitory effects on human DNMT3A, providing insights into the structural requirements for DNMT inhibition (Rilova et al., 2014).
Propriétés
IUPAC Name |
N-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-18-17(20)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVDWJIGGZGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)
![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)